molecular formula C21H15N3O3 B4038350 N-(4-carbamoylphenyl)-2-(furan-2-yl)quinoline-4-carboxamide

N-(4-carbamoylphenyl)-2-(furan-2-yl)quinoline-4-carboxamide

Cat. No.: B4038350
M. Wt: 357.4 g/mol
InChI Key: ZNIMSZHBMFXSMV-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2-(furan-2-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative featuring a furan-2-yl substituent at the quinoline C2 position and a 4-carbamoylphenyl group attached to the carboxamide nitrogen. Its structure combines a planar quinoline core with a heteroaromatic furan ring and a polar carbamoyl group, which may influence solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-2-(furan-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3/c22-20(25)13-7-9-14(10-8-13)23-21(26)16-12-18(19-6-3-11-27-19)24-17-5-2-1-4-15(16)17/h1-12H,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIMSZHBMFXSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-carbamoylphenyl)-2-(furan-2-yl)quinoline-4-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C21H15N3O3C_{21}H_{15}N_{3}O_{3} and a molecular weight of approximately 357.36 g/mol. Its structure includes a quinoline core, a furan moiety, and a carbamoylphenyl group, which contribute to its biological activities.

Property Value
Molecular FormulaC21H15N3O3
Molecular Weight357.36 g/mol
IUPAC NameThis compound

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

  • Anticancer Activity : Preliminary studies suggest that derivatives of quinoline compounds, including this one, may exhibit anticancer properties by inhibiting DNA synthesis and inducing apoptosis in cancer cells. For instance, quinoline derivatives have been shown to block tumor cell DNA synthesis effectively, making them candidates for further development in cancer therapy .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In related studies on similar compounds, certain derivatives demonstrated IC50 values as low as 5.0 µM against beta-glucuronidase release, indicating promising anti-inflammatory activity .
  • Antimicrobial Properties : Quinoline derivatives have been noted for their antimicrobial efficacy. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains . The structural features of the compound suggest it may also possess similar properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that highlight the importance of functional group modifications. The process generally includes:

  • Formation of the Quinoline Core : Utilizing precursors that allow for the construction of the quinoline framework.
  • Introduction of the Furan Moiety : This step often requires specific reagents that facilitate the formation of furan rings.
  • Carbamoylation : The final step involves attaching the carbamoyl group to enhance biological activity.

Case Studies and Research Findings

Several studies have investigated related compounds and their biological activities:

  • A study on 4-carboxyl quinoline derivatives identified potent COX-2 inhibitors with IC50 values significantly lower than established drugs like celecoxib . This suggests that this compound may also exhibit similar selectivity and potency.
  • Another investigation into furan-containing quinolines revealed their potential in treating inflammatory conditions due to their ability to inhibit specific enzyme activities linked to inflammation .

Scientific Research Applications

Biological Activities

Research indicates that N-(4-carbamoylphenyl)-2-(furan-2-yl)quinoline-4-carboxamide exhibits significant biological activity across various domains:

Anticancer Activity

Preliminary studies suggest that derivatives of quinoline compounds, including this one, may exhibit anticancer properties. These compounds have been shown to inhibit DNA synthesis and induce apoptosis in cancer cells. For example, quinoline derivatives have effectively blocked tumor cell DNA synthesis, indicating their potential as candidates for cancer therapy .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Studies on related compounds suggest that certain derivatives demonstrate promising anti-inflammatory activity with IC50 values as low as 5.0 µM against beta-glucuronidase release. This positions the compound as a potential therapeutic agent for inflammatory diseases.

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial efficacy. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains. The structural features of this compound suggest it may also possess similar antimicrobial properties .

Case Studies and Research Findings

Several studies have investigated related compounds and their biological activities:

  • A study on quinoline derivatives identified potent COX-2 inhibitors with IC50 values significantly lower than established drugs like celecoxib, suggesting that this compound may exhibit similar selectivity and potency .
  • Another investigation into furan-containing quinolines revealed their potential in treating inflammatory conditions due to their ability to inhibit specific enzyme activities linked to inflammation .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes substitution, oxidation, reduction, and hydrolysis reactions, driven by its functional groups (carbamoyl, furan, and quinoline moieties).

Substitution Reactions

  • Suzuki-Miyaura Cross-Coupling :

    • Purpose : Introduce aryl/heteroaryl groups via palladium-catalyzed coupling.

    • Reagents : Aryl/heteroaryl boronic acids, tetrakis(triphenylphosphine)palladium(0), K₃PO₄ base.

    • Conditions : Reflux in solvents like ethyl acetate/water mixtures .

    • Example : Coupling with boronic acids to modify the aromatic core .

  • Amide Coupling :

    • Purpose : Form or modify amide bonds.

    • Reagents : Coupling agents (e.g., carbodiimides), amines.

    • Conditions : Controlled temperatures in inert solvents like DCM .

Oxidation and Reduction

  • Oxidation :

    • Purpose : Introduce oxygen-containing functional groups (e.g., quinoline N-oxides).

    • Reagents : Potassium permanganate, chromium trioxide.

  • Reduction :

    • Purpose : Reduce carbonyl groups (e.g., amides to amines).

    • Reagents : Sodium borohydride, lithium aluminum hydride.

Hydrolysis

  • Conditions : Acidic (HCl) or basic (NaOH) environments.

  • Outcome : Converts amides to carboxylic acids.

Reaction Conditions and Reagents

Reaction Type Reagents Conditions Product Type
Suzuki CouplingPd(0) catalyst, K₃PO₄, boronic acidsReflux in ethyl acetate/water Aryl-substituted derivatives
Amide CouplingCarbodiimides, aminesRT in DCM, N₂ atmosphere Amide-linked compounds
OxidationKMnO₄, CrO₃Aqueous acidic conditionsOxidized quinoline derivatives
HydrolysisHCl/NaOHHeated aqueous solutionsCarboxylic acids

Major Reaction Products

  • Substitution :

    • Aryl-modified compounds (e.g., phenyl, heteroaryl groups attached via coupling) .

    • Amide derivatives (e.g., functionalized phenyl or furan groups) .

  • Oxidation :

    • Quinoline N-oxides (enhanced electron-deficient aromatic systems).

  • Hydrolysis :

    • Carboxylic acids (cleavage of amide bonds).

Structural and Mechanistic Insights

The compound’s planar aromatic systems (quinoline, furan, phenyl) enable π-π interactions and redox activity. The carbamoyl group acts as a hydrogen bond donor, influencing solubility and target binding .

Comparative Analysis with Similar Compounds

Compound Key Difference Reactivity
N-(4-carbamoylphenyl)-... (target)Chlorophenyl substituentEnhanced electrophilicity
N-(4-methoxyphenyl)-...Methoxyphenyl groupReduced acidity (electron-donating)
2-(furan-2-yl)-N-(4-hydroxyphenyl)-...Hydroxyphenyl groupIncreased H-bonding capacity

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The carbamoyl group (CONH2) at the para position of the phenyl ring distinguishes the target compound from analogs with alternative substituents. Key comparisons include:

Compound Substituent Molecular Weight logP Key Properties
N-(4-carbamoylphenyl)-2-(furan-2-yl)quinoline-4-carboxamide (Target) 4-CONH2 385.40 ~3.5* Balanced hydrophilicity; potential for hydrogen bonding
N-(4-(N,N-dimethylsulfamoyl)phenyl)-2-(furan-2-yl)quinoline-4-carboxamide (viii) 4-SO2N(CH3)2 483.54 N/A Enhanced steric bulk; sulfonamide group may improve metabolic stability
N-(3-acetamidophenyl)-2-(furan-2-yl)quinoline-4-carboxamide 3-NHCOCH3 371.39 3.67 Moderate lipophilicity; acetamido group introduces polarity
2-(furan-2-yl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)quinoline-4-carboxamide 4-NHSO2C6H4CH3 483.54 N/A Sulfonamide-linked methylphenyl increases molecular weight and hydrophobicity

*Estimated based on structural analogs.

Key Findings :

  • Acetamido and sulfonamide groups increase logP, suggesting reduced aqueous solubility compared to the carbamoyl analog .

Modifications on the Furan or Quinoline Rings

Variations in the furan ring or quinoline core significantly alter physicochemical and biological properties:

Compound Modification Molecular Weight Key Properties
N-(4-fluorophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide 5-Methylfuran; 4-F-phenyl 361.38 Fluorine enhances metabolic stability; methylfuran increases lipophilicity
6-Bromo-N-(2-(dimethylamino)ethyl)-2-(furan-2-yl)quinoline-4-carboxamide C6-Br; dimethylaminoethyl side chain 428.29 Bromine adds steric bulk; tertiary amine may improve solubility
N-(3,4-dichlorophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide 4-Methylphenyl; 3,4-Cl2-phenyl 407.29 Halogens enhance hydrophobic interactions; methylphenyl improves planar stacking

Key Findings :

  • Halogenation (e.g., Br, Cl) increases molecular weight and may enhance target binding via hydrophobic or van der Waals interactions .

Heteroaromatic and Bulky Substituents

Substitutions with pyridyl, naphthyl, or thiadiazole groups introduce distinct pharmacological profiles:

Compound Substituent Molecular Weight Key Properties
N-(Naphthalen-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide 2-Naphthyl; 3-pyridyl 376.40 Bulky naphthyl group may reduce membrane permeability; pyridyl enables π-stacking
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide 5-Cyclopropyl-thiadiazole 394.47 Thiadiazole ring introduces rigidity; cyclopropyl enhances metabolic resistance

Key Findings :

  • Bulky substituents like naphthyl or thiadiazole may limit bioavailability but improve target specificity .
  • Pyridyl groups can enhance binding to enzymes with aromatic pockets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-carbamoylphenyl)-2-(furan-2-yl)quinoline-4-carboxamide?

  • Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. A typical protocol involves activating the carboxylic acid precursor (e.g., 2-(furan-2-yl)quinoline-4-carboxylic acid) with PyBOP in DMF , followed by reaction with 4-carbamoylaniline in the presence of N-methylmorpholine (NMM) . After stirring at room temperature, the product is purified using reverse-phase HPLC (e.g., Agilent 1200 series with a Zorbax SB-C18 column) via gradient elution .
  • Key Data : Yields range from 29% to 59% depending on the coupling efficiency and purification method .

Q. How is the compound characterized for structural confirmation and purity assessment?

  • Answer : Use a combination of ¹H/¹³C NMR for structural elucidation (e.g., confirming furan and quinoline protons) and mass spectrometry (ESI-MS) for molecular weight validation. Purity is assessed via HPLC with UV detection at 254 nm. For example, NMR spectra typically show distinct signals for the furan ring (δ 6.5–7.5 ppm) and carbamoyl group (δ 7.8–8.2 ppm) .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved bioactivity?

  • Answer : Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models predict interactions with target proteins (e.g., cytochrome P450 enzymes). For instance, substituents like 4-methoxybenzylidene or anthracenyl groups (Table 1) enhance binding affinity by optimizing hydrophobic and π-π interactions. Experimental validation via enzymatic assays (e.g., IC₅₀ measurements) is critical to confirm computational predictions .

Table 1 : Calculated vs. Experimental Bioactivity of Selected Analogs

CompoundCalculated pIC₅₀Experimental pIC₅₀Deviation
167.327.74+0.42
197.747.70-0.04
Source: Adapted from .

Q. What strategies mitigate instability during long-term storage of quinoline-4-carboxamide derivatives?

  • Answer : Instability in organic solvents (e.g., DMSO) can be addressed by:

  • Storing lyophilized powders at -20°C under inert gas (N₂/Ar).
  • Avoiding prolonged exposure to light or humidity.
  • Regular purity checks via HPLC to detect degradation products (e.g., oxidized furan moieties) .

Q. How do structural modifications at the quinoline 2-position affect biological activity?

  • Answer : Substituents at the 2-position (e.g., furan , pyridyl , or thiophene ) influence lipophilicity and hydrogen-bonding capacity. For example:

  • Furan-2-yl : Enhances metabolic stability due to reduced CYP450-mediated oxidation.
  • Pyridin-3-yl : Improves water solubility but may reduce membrane permeability.
    Systematic SAR studies using IC₅₀ values and logP measurements are recommended to balance potency and pharmacokinetics .

Q. What analytical methods are suitable for resolving synthetic byproducts or diastereomers?

  • Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) for enantiomeric resolution. For diastereomers, 2D NMR (COSY, NOESY) can differentiate spatial arrangements, while HRMS confirms molecular formulas of impurities .

Methodological Considerations

  • Contradictions in Synthetic Routes : reports lower yields (29%) for RuO₂-mediated oxidations, while achieves higher yields (72%) using carbodiimide couplings. Researchers should optimize reaction conditions (e.g., solvent, temperature) based on precursor availability .
  • Safety Protocols : Handle the compound in a fume hood with nitrile gloves and lab coats . Refer to safety data sheets (SDS) for similar quinoline derivatives (e.g., acute toxicity: H303, H313) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-carbamoylphenyl)-2-(furan-2-yl)quinoline-4-carboxamide
Reactant of Route 2
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N-(4-carbamoylphenyl)-2-(furan-2-yl)quinoline-4-carboxamide

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